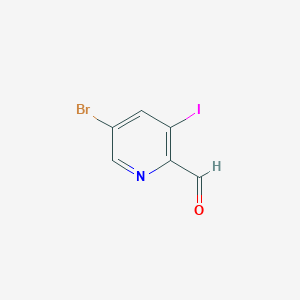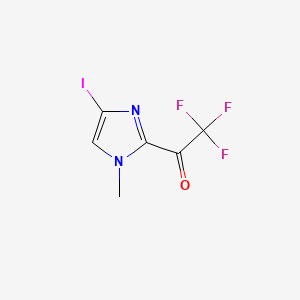
2,2,2-trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one is a synthetic organic compound that features a trifluoromethyl group, an iodine atom, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2,2,2-trifluoroethyl iodide with 4-iodo-1-methyl-1H-imidazole under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, and nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted imidazole derivatives.
Oxidation: Imidazole N-oxides.
Reduction: 2,2,2-Trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethanol.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group and iodine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
- 2,2,2-Trifluoro-1-(4-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one
- 2,2,2-Trifluoro-1-(4-bromo-1-methyl-1H-imidazol-2-yl)ethan-1-one
Uniqueness
2,2,2-Trifluoro-1-(4-iodo-1-methyl-1H-imidazol-2-yl)ethan-1-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C6H4F3IN2O |
|---|---|
Molecular Weight |
304.01 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-iodo-1-methylimidazol-2-yl)ethanone |
InChI |
InChI=1S/C6H4F3IN2O/c1-12-2-3(10)11-5(12)4(13)6(7,8)9/h2H,1H3 |
InChI Key |
VZXFBADIMNLIRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C(=O)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13471783.png)
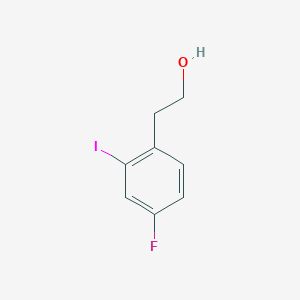
![benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13471789.png)
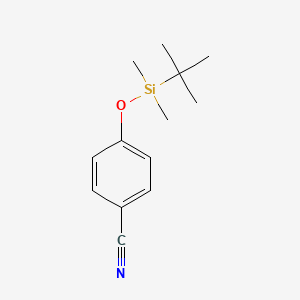
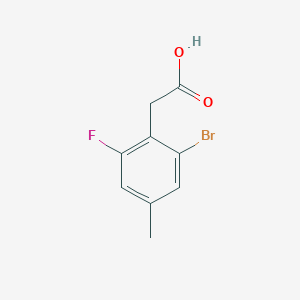
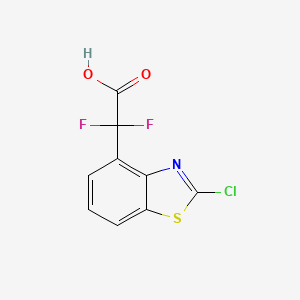
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13471820.png)
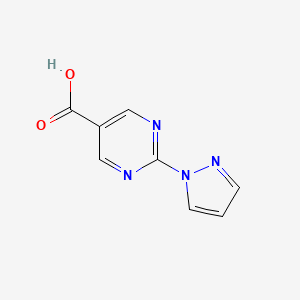

![Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13471835.png)

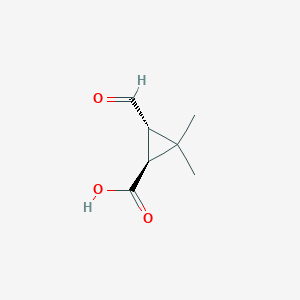
![N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471855.png)
